molecular formula C8H11NS B2674204 2-(Dimethylamino)benzenethiol CAS No. 18087-24-6

2-(Dimethylamino)benzenethiol

Cat. No.: B2674204
CAS No.: 18087-24-6
M. Wt: 153.24
InChI Key: GUIVWDGHJPXFJU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzenethiol is an organic compound with the molecular formula C8H11NS It is characterized by the presence of a dimethylamino group and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with dimethylamine and thiol groups under controlled conditions .

Industrial Production Methods: Industrial production of 2-(Dimethylamino)benzenethiol may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-(Dimethylamino)benzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzenethiol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Aminobenzenethiol: Similar structure but with an amino group instead of a dimethylamino group.

    4-(Dimethylamino)benzenethiol: Similar structure but with the dimethylamino group in the para position.

Uniqueness: 2-(Dimethylamino)benzenethiol is unique due to the specific positioning of the dimethylamino and thiol groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(dimethylamino)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIVWDGHJPXFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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